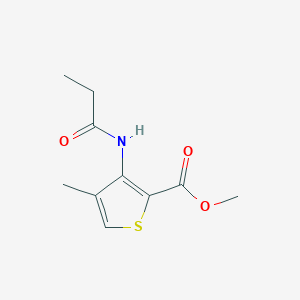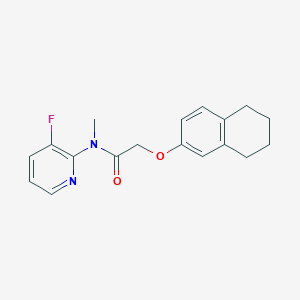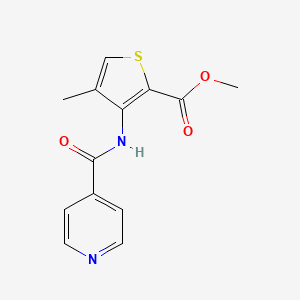![molecular formula C15H16FNO3S B7662956 2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662956.png)
2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. This compound is also known as FS-1, and it is a sulfonamide derivative that has a unique structure with a fluorine atom and a hydroxyl group attached to the benzene ring.
作用機序
The mechanism of action of FS-1 involves its ability to bind to the active site of certain enzymes, thereby inhibiting their activity. It has been shown to have a high affinity for carbonic anhydrase and matrix metalloproteinases, which are involved in various physiological processes. FS-1 also has the ability to induce apoptosis in certain cancer cell lines, which is thought to be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
FS-1 has been shown to have various biochemical and physiological effects, depending on the specific enzyme that it inhibits. For example, its inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which can affect pH regulation in the body. Its inhibition of matrix metalloproteinases can lead to a decrease in extracellular matrix degradation, which can affect tissue remodeling and repair.
実験室実験の利点と制限
One of the main advantages of FS-1 is its ability to selectively inhibit certain enzymes, which can be useful in drug discovery and development. It also has a unique structure with a fluorine atom and a hydroxyl group, which can potentially lead to improved drug properties. However, one limitation of FS-1 is its relatively low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on FS-1. One potential direction is to study its potential applications in the treatment of various diseases, such as cancer and osteoporosis. Another direction is to explore its potential as a tool for studying enzyme activity and function. Additionally, further research is needed to optimize its drug properties, such as solubility and bioavailability, for potential clinical use.
In conclusion, FS-1 is a sulfonamide derivative that has potential applications in scientific research, particularly in drug discovery and development. Its ability to selectively inhibit certain enzymes and induce apoptosis in certain cancer cell lines make it a promising compound for further study. However, more research is needed to fully understand its mechanism of action and potential applications in various diseases.
合成法
The synthesis of FS-1 involves the reaction of 2-fluorobenzenesulfonyl chloride with (R)-1-hydroxy-3-phenylpropan-2-amine. This reaction takes place in the presence of a base and a solvent, such as dichloromethane or tetrahydrofuran. The product is then purified by recrystallization or column chromatography to obtain pure FS-1.
科学的研究の応用
FS-1 has been used in various scientific research studies due to its potential applications in drug discovery and development. It has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and matrix metalloproteinases, which are involved in various physiological processes. FS-1 has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cell lines.
特性
IUPAC Name |
2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S/c16-14-8-4-5-9-15(14)21(19,20)17-13(11-18)10-12-6-2-1-3-7-12/h1-9,13,17-18H,10-11H2/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBYGFXNEFOZBO-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)NS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-Chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7662880.png)
![N-[3-(1-ethylimidazol-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7662889.png)
![(3-Ethyl-3,9-diazabicyclo[4.2.1]nonan-9-yl)-(2-hydroxy-4-nitrophenyl)methanone](/img/structure/B7662897.png)
![3-cyano-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662902.png)

![(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B7662922.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662928.png)



![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]ethanesulfonamide](/img/structure/B7662962.png)
![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662967.png)

![1-[3-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7662985.png)
